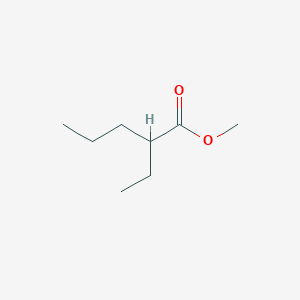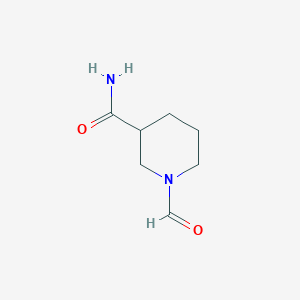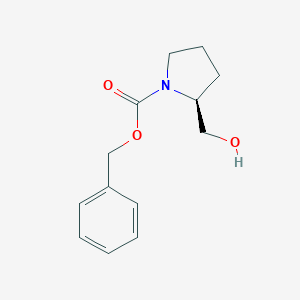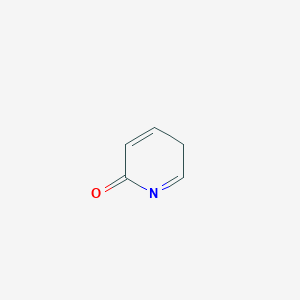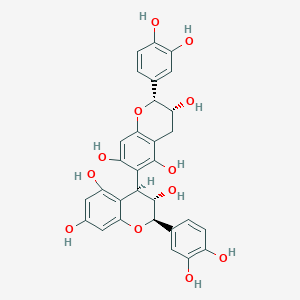
Procyanidin B8
Vue d'ensemble
Description
Procyanidin B8 (PC B8) is a flavanol compound that belongs to the class of procyanidins. It is a natural polyphenol that can be found in various plants, including grape seeds, cocoa seeds, and tea leaves. PC B8 has been extensively studied for its potential health benefits, such as antioxidant, anti-inflammatory, and anticancer properties.
Applications De Recherche Scientifique
Hair Growth Promotion
Procyanidin B8 has been identified as a compound in apples that promotes hair growth. A study conducted on 29 human subjects using a 1% this compound tonic found significant hair growth after 6 months of use. This increase in hair growth was notably greater than in a control group receiving a placebo. The study concluded that this compound shows potential as a safe and effective treatment for male pattern baldness (Kamimura, Takahashi, & Watanabe, 2000); (Takahashi, Kamimura, Yokoo, Honda, & Watanabe, 2001).
Chemical Structure Elucidation
Research has focused on the structural elucidation of procyanidin oligomers, including this compound. Low-temperature 1H NMR spectroscopy has been employed to characterize the interflavanoid linkage in these compounds. This type of research is crucial for understanding the biological activities and potential applications of procyanidins (Esatbeyoglu, Jaschok-Kentner, Wray, & Winterhalter, 2011).
Anti-Obesity and Gut Microbiota Modification
This compound has been shown to have an anti-obesity effect. A study on mice demonstrated that procyanidin significantly reduced body weight gain and improved lipid profiles in high-fat diet-induced obese mice. It also modified the gut microbiota composition, suggesting its potential in managing obesity-related issues (Zheng, Huang, Zhao, Xu, Sheng, Luo, & He, 2018).
Immunomodulatory Effects
This compound has been found to activate PPARγ in mouse macrophages, inducing M2 polarization, which has anti-inflammatory implications. This suggests potential applications in treating metabolic inflammatory diseases (Tian, Yang, Yao, Qian, Liu, Xie, Ma, Nie, Lai, Xiao, & Wang, 2019).
Hepatic Steatosis Treatment
A study found that this compound can ameliorate free fatty acids-induced hepatic steatosis. It reduced lipid accumulation and oxidative stress in hepatocytes, suggesting a role in treating conditions like non-alcoholic fatty liver disease (Su, Li, Hu, Xie, Ke, Zheng, & Chen, 2018).
Therapeutic Potential in Oral Diseases
Procyanidins, including B8, have shown promise in treating various oral diseases due to their pharmacological properties like antioxidant and antibacterial activities. These findings indicate potential applications in dental care and oral health (Chen, Wang, Yu, Wang, Tian, & Zhu, 2022).
Wound Healing
This compound has potential benefits in wound healing. It has been shown to promote cellular proliferation and migration, and exhibit antibacterial, anti-inflammatory, and antioxidant activities in the context of wound repair (Ferni, 2022).
Mécanisme D'action
Target of Action
Procyanidin B8, also known as Procyanidol B8, is a polyphenolic compound that primarily targets the intestinal environment, including the gut microbiota . It has been shown to modulate the Firmicutes/Bacteroidetes ratio in the gut microbiota, which is associated with obesity and diabetes . It also interacts with key proteins such as PTGS2, IL-6, and c-Jun .
Mode of Action
This compound interacts with its targets to exert its effects. It has been suggested that procyanidin can modulate ferroptosis and cause anti-inflammatory effects on cells . Ferroptosis is an iron-dependent form of cell death related to lipid peroxide build-up . This compound’s interaction with these targets leads to changes in cellular processes, including inflammation and ferroptosis .
Biochemical Pathways
This compound affects several biochemical pathways. It has been shown to regulate ferroptosis via the Nrf2/HO-1/Keap-1 pathway . This pathway plays a crucial role in regulating reactive oxygen species (ROS) to eliminate lipid peroxides . Additionally, this compound has been reported to reduce oxidative stress by increasing Nrf2 gene expression and ARE-mediated transcription via Nrf2/ARE signaling pathway activation .
Pharmacokinetics (ADME)
The absorption, distribution, metabolism, and excretion (ADME) properties of this compound are complex. It is known that the compound has low oral bioavailability . The absorption process is highly dependent on the pH of the stomach’s gastric juice, which is also affected by food intake . Furthermore, procyanidin’s molecular structure influences its bioavailability and function .
Result of Action
The molecular and cellular effects of this compound’s action are diverse. It has been shown to diminish inflammation in LPS-induced RAW264.7 cells by regulating ferroptosis . This results in a decrease in the release of inflammatory cytokines and suppression of ferroptosis . Moreover, it has been reported to reduce weight gain and improve insulin resistance in obesity and diabetes mice .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the stomach’s gastric juice can affect the absorption process of the compound . Additionally, the intestinal environment, including the gut microbiota, plays a significant role in the compound’s action .
Safety and Hazards
Orientations Futures
Procyanidins, including Procyanidin B8, are abundant in dietary fruits, vegetables, nuts, legumes, and grains with a variety of chemopreventive biological effects . Future research is expected to focus on effective extraction methods for the recovery of these components from agro-industrial wastes .
Analyse Biochimique
Biochemical Properties
Procyanidin B8 is known for its antioxidant, anticancer, antitumor, anti-inflammatory, immunosuppressive, and antiallergy properties . It interacts with various enzymes, proteins, and other biomolecules, exerting its effects through these interactions
Cellular Effects
This compound has been shown to have a variety of effects on cells. It acts as an anti-inflammatory, inhibits adipogenesis, melanogenesis, oxidative stress, and enhances lipid metabolism and macrophage activity . It can also inactivate membrane receptors and enzymes, reduce membrane fluidity, increase membrane permeability to ions, and in extreme cases, rupture the cell membrane and release organelles .
Molecular Mechanism
The molecular mechanism of this compound is complex and multifaceted. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
It is known that this compound has antioxidant properties, which could potentially influence its stability and degradation over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Metabolic Pathways
This compound is involved in various metabolic pathways. It is known to enhance lipid metabolism
Transport and Distribution
Due to its relatively high lipid–water partition coefficient, it is capable of interacting with the biomembrane, modulating its structure and dynamics, and interacting with lipids and proteins .
Propriétés
IUPAC Name |
(2R,3R)-2-(3,4-dihydroxyphenyl)-6-[(2R,3S,4R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-4-yl]-3,4-dihydro-2H-chromene-3,5,7-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H26O12/c31-13-7-19(36)24-23(8-13)42-30(12-2-4-16(33)18(35)6-12)28(40)26(24)25-20(37)10-22-14(27(25)39)9-21(38)29(41-22)11-1-3-15(32)17(34)5-11/h1-8,10,21,26,28-40H,9H2/t21-,26+,28+,29-,30-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMISZFQPFDAPGI-JJYFIROESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC2=C1C(=C(C(=C2)O)C3C(C(OC4=CC(=CC(=C34)O)O)C5=CC(=C(C=C5)O)O)O)O)C6=CC(=C(C=C6)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H](OC2=C1C(=C(C(=C2)O)[C@H]3[C@@H]([C@H](OC4=CC(=CC(=C34)O)O)C5=CC(=C(C=C5)O)O)O)O)C6=CC(=C(C=C6)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H26O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701028816 | |
| Record name | Procyanidin B8 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701028816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
578.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
12798-60-6 | |
| Record name | Procyanidin B8 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12798-60-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Procyanidin B8 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012798606 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Procyanidin B8 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701028816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Procyanidin B8 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KW4926C35L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




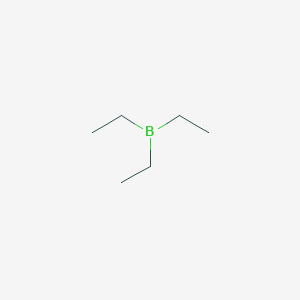

![Tris(1H-benzo[d][1,2,3]triazol-1-yl)methane](/img/structure/B153669.png)
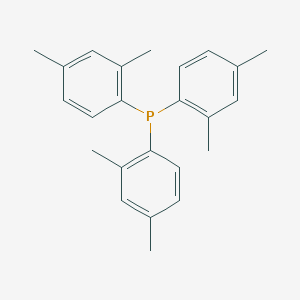
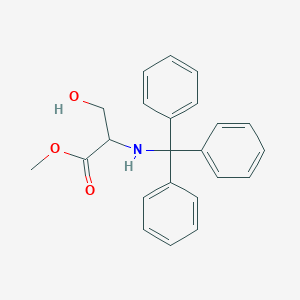
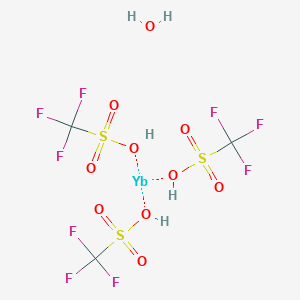
![[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B153690.png)
![1-[(Benzyloxy)carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B153694.png)
